Product packaging for Allethrin II(Cat. No.:CAS No. 497-92-7)

Allethrin II

Cat. No.: B1665231
CAS No.: 497-92-7
M. Wt: 346.4 g/mol
InChI Key: WZRUHNUBXOTVHG-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allethrin II is a synthetic pyrethroid insecticide and a key analog of the natural insecticidal compounds found in chrysanthemum flowers (pyrethrins) . It is part of the first generation of synthetic pyrethroids, characterized by its complex stereochemistry; this compound specifically differs from Allethrin I by the nature of its ester group . This compound is used extensively in scientific research, particularly in entomology for studies on insect neurophysiology, and in toxicology for assessing the environmental and health impacts of pesticides . The mechanism of action of this compound involves targeting the nervous systems of insects. It acts on voltage-gated sodium channels, leading to prolonged channel opening and repetitive neuronal firing . This action causes paralysis, a hallmark of pyrethroid poisoning, and ultimately leads to the death of the insect . This neurotoxic effect makes it a valuable tool for studying insecticide resistance and the molecular biology of ion channels. Research applications also include its use as a model compound for investigating the metabolism and environmental fate of pyrethroids in biological systems . From a safety and regulatory perspective, allethrins are recognized as slightly to moderately toxic to mammals but are highly toxic to fish and aquatic invertebrates . It is crucial to note that allethrins are particularly toxic to cats due to their limited ability to metabolize the compound . This product is intended for research purposes only and is not for diagnostic or therapeutic use, or for any form of personal application. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines when handling this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B1665231 Allethrin II CAS No. 497-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497-92-7

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H26O5/c1-7-8-13-12(3)16(10-15(13)21)25-19(23)17-14(20(17,4)5)9-11(2)18(22)24-6/h7,9,14,16-17H,1,8,10H2,2-6H3/b11-9+

InChI Key

WZRUHNUBXOTVHG-PKNBQFBNSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)/C=C(\C)/C(=O)OC)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Allethrin II, Rethrin II, trans-(E)-Allethrin II

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Allethrin Ii

Synthesis Pathways for Allethrin (B1665230) II Isomers

The synthesis of Allethrin II isomers is a nuanced process, primarily centered around the esterification of allethrolone (B1665232) with a derivative of pyrethric acid. The geometry of the final molecule, particularly the (E) and (Z) configurations of the isomers, is a critical determinant of its biological efficacy.

Condensation Reactions Utilizing Pyrethric Acid Derivatives

The core of this compound synthesis involves the condensation of an appropriate pyrethric acid derivative with allethrolone. tandfonline.com Pyrethric acid itself is a key intermediate, and its synthesis has been a focus of optimization. A common route to pyrethric acid involves a Wittig-type condensation reaction. For instance, the condensation of a 1-methoxycarbonylethylphosphonate with tert-butyl 2,2-dimethyl-3-formylcyclopropane-1-carboxylate serves as a key step in forming the pyrethric acid backbone. tandfonline.com Following the creation of the acid moiety, it is typically converted to a more reactive form, such as an acid chloride, to facilitate esterification with allethrolone, yielding this compound. researchgate.net

Approaches for Obtaining Specific Isomers (e.g., (Z)-isomer)

The insecticidal activity of this compound is highly dependent on its stereochemistry. Consequently, significant research has been dedicated to the stereoselective synthesis of specific isomers, particularly the (Z)-isomer. An improved synthetic method for obtaining the (Z)-isomer of pyrethric acid involves a reinvestigation of the condensation reaction between 1-methoxycarbonylethylphosphonate and tert-butyl 2,2-dimethyl-3-formylcyclopropane-1-carboxylate, which has been shown to increase the yield of the desired (Z)-isomer to 61.5%. tandfonline.comtandfonline.com

Following the synthesis of a mixture of (Z)- and (E)-isomers of pyrethric acid, effective separation can be achieved through recrystallization from acetonitrile (B52724) after alkaline hydrolysis of the reaction product. tandfonline.comtandfonline.com The purified (Z)-pyrethric acid is then condensed with allethrolone to produce the (Z)-isomer of this compound. tandfonline.comtandfonline.com The separation of the final diastereomeric products of trans-(E)-allethrin II and trans-(Z)-allethrin II can be identified and confirmed using gas chromatography. tandfonline.com

Novel Synthetic Approaches and Efficiency Improvements

The pursuit of more efficient and cost-effective methods for producing synthetic pyrethroids like this compound has been a driving force in pesticide chemistry.

Comparative Analysis of Synthesis Complexity (Natural Pyrethrins (B594832) vs. Allethrin)

Natural pyrethrins, extracted from chrysanthemum flowers, are a mixture of six insecticidal esters. nih.gov While effective, their production is subject to agricultural variables, and the natural extracts have limited stability in light and air. nih.govwho.int The synthesis of Allethrin, the first synthetic pyrethroid, in 1949 marked a significant advancement, offering a more stable and consistently available alternative. wikipedia.orgmdpi.com

The synthesis of natural pyrethrins is a complex biosynthetic process within the plant, involving multiple enzymatic steps to create both the acid (chrysanthemic or pyrethric acid) and alcohol (rethrolone) moieties, which are then esterified. nih.gov

The chemical synthesis of this compound, while also multi-stepped, offers greater control over the final product. The process generally involves the separate synthesis of the pyrethric acid and allethrolone components, followed by their esterification. researchgate.net While the total synthesis of a specific, biologically active isomer of this compound can be intricate, it bypasses the complexities and limitations of agricultural production. The development of synthetic pyrethroids was driven by the need to overcome the photolability and improve the insecticidal efficacy of their natural counterparts. nih.gov This has led to the development of subsequent generations of synthetic pyrethrins with even greater stability and potency. nih.gov

Chiral Synthesis of this compound Moieties

Allethrin is a racemic mixture of eight stereoisomers. who.int The biological activity, however, resides predominantly in specific isomers. This has spurred research into the chiral synthesis of the constituent moieties, allethrolone and pyrethric acid, to produce enantiomerically pure and more effective insecticides.

The resolution of dl-allethrolone is a key step in the synthesis of optically active Allethrin isomers. This allows for the separate synthesis of the four optical isomers of trans-Allethrin. acs.org Similarly, the stereoselective synthesis of the pyrethric acid moiety is crucial. For example, the (1R, trans)-E geometry of natural pyrethric acid is known to produce esters with weak insecticidal activity, whereas other isomers can lead to more potent diesters. researchgate.net Chromatographic techniques, including liquid and gas chromatography with chiral stationary phases, have been investigated for the diastereomeric and enantiomeric separation of Allethrin isomers. researchgate.net

Isomer Type Synthesis Approach Key Considerations
(Z)-Allethrin II Condensation of (Z)-pyrethric acid with allethrolone. tandfonline.comSeparation of (Z)- and (E)-pyrethric acid isomers is critical. tandfonline.com
Chiral Isomers Resolution of dl-allethrolone and stereoselective synthesis of pyrethric acid. acs.orgresearchgate.netThe biological activity is highly dependent on the specific stereoisomer. who.int

Derivatization Strategies for Enhanced Bioactivity or Stability

A significant area of pyrethroid research involves the chemical modification of the basic Allethrin structure to enhance its insecticidal activity, broaden its spectrum of effectiveness, and improve its stability, particularly against photodegradation. who.int While Allethrin itself was a stability improvement over natural pyrethrins, subsequent research has led to even more robust molecules. nih.gov

Strategies have included modifications to both the acid and alcohol portions of the pyrethroid ester. The introduction of different functional groups can influence the molecule's lipophilicity, its interaction with the target site in the insect's nervous system, and its susceptibility to environmental degradation. For instance, the development of later-generation pyrethroids often involved the incorporation of features that protect the molecule from UV light and oxidation. who.int While specific derivatization of this compound is part of the broader history of pyrethroid development, the focus has often shifted to creating entirely new, more advanced pyrethroid compounds.

Investigation of Propargyl Derivatives

The introduction of a propargyl group (a 2-propynyl moiety) into the allethrin structure represents a key chemical modification. This alteration primarily involves replacing the allyl group on the allethrolone portion of the molecule.

Initial synthesis of a propargyl analogue of allethrin was conducted by Gersdorff in 1961. tandfonline.com This early research reported that the resulting compound exhibited a 40% decrease in insecticidal activity against houseflies when compared to the parent allethrin. tandfonline.com However, subsequent investigations revealed that this reduced efficacy was likely due to the presence of impurities, specifically an allene (B1206475) compound formed as an isomerization byproduct during synthesis under slightly basic conditions. tandfonline.com

Later, careful preparation methods that ensured high chemical purity demonstrated a significant shift in activity. The pure propargyl derivative, known as prallethrin (B1678036), was found to possess more than double the insecticidal activity of the original allethrin. tandfonline.com This finding underscored the critical importance of synthetic purity in evaluating the efficacy of modified insecticides. The synthesis of prallethrin involves the esterification of allethrolone with 2,2-dimethyl-3-(2-propynyl)cyclopropanecarboxylic acid.

The propargyl group is recognized for its versatility in organic synthesis, enabling further functionalization of molecules. tandfonline.comacs.orgtandfonline.com General synthetic routes for propargylation often utilize reagents like propargyl bromide in the presence of a base or various organometallic reagents to attach the propargyl moiety to an alcohol or other suitable functional group. tandfonline.comacs.orgacs.org

Table 1: Comparative Insecticidal Activity of Allethrin and its Propargyl Derivative This table is generated based on qualitative findings from the text.

Compound Reported Insecticidal Activity vs. Houseflies (Relative to Allethrin) Key Finding
Allethrin Baseline Parent Compound
Initial Propargyl Analogue (Impure) ~40% Decrease Activity suppressed by allene impurity tandfonline.com
Prallethrin (Pure Propargyl Analogue) >200% Increase Enhanced activity of the purified compound tandfonline.com

Halogen Substitutions and Their Influence on Insecticidal Activity

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the this compound structure has been a significant area of research aimed at modifying its biological activity. These substitutions are typically made on the acid moiety of the pyrethroid, specifically on the isobutenyl side chain of the chrysanthemic acid component. tandfonline.com

Research has demonstrated that replacing the methyl groups of this side chain with halogens can enhance both the knockdown speed and the lethality of allethrin against certain insect species. tandfonline.com A clear structure-activity relationship has been observed, linking the physicochemical properties of the substituted halogen to the resulting insecticidal efficacy.

Two key trends have been identified:

Covalent Radius: A substantial increase in knockdown activity is observed as the covalent radius of the halogen substituent decreases. Therefore, derivatives substituted with fluorine exhibit higher knockdown activity than those substituted with chlorine or bromine. tandfonline.com

Electronegativity: The knockdown activity also shows a positive correlation with the electronegativity of the halogen substituent. tandfonline.com

Furthermore, the stereochemistry of the halogen substituent is a determining factor. The geometry of the substitution (e.g., trans vs. cis isomers) has been shown to be particularly influential on the knockdown efficiency of the resulting halopyrethroid. tandfonline.com For instance, a trans-fluoro isomer was found to be responsible for high knockdown activity. tandfonline.com These findings highlight that lipophilicity, electronic effects, and precise steric arrangement are all critical parameters governing the neurotoxic impact of these modified insecticides. tandfonline.com

Table 2: Influence of Halogen Properties on Allethrin Derivative Activity This table summarizes the structure-activity relationship findings.

Halogen Property Trend Impact on Insecticidal Activity
Covalent Radius Decreasing (Br > Cl > F) Substantial increase in knockdown activity tandfonline.com
Electronegativity Increasing (Br < Cl < F) Increase in knockdown activity tandfonline.com
Stereochemistry trans-fluoro isomer High knockdown efficiency tandfonline.com

Synthesis of Allethrin Metabolites for Research

To understand the metabolic fate and detoxification pathways of this compound in biological systems, the chemical synthesis of its metabolites is essential. Major metabolic transformations involve the hydrolysis of the central ester bond and, crucially, the oxidation of the chrysanthemic acid moiety. who.int

Oxidation primarily occurs at the methyl groups of the isobutenyl side chain, leading to a cascade of products. The major pathway involves oxidation of the trans-methyl group, while a minor pathway involves the cis-methyl group. tandfonline.comtandfonline.com This process yields a series of metabolites in sequence: an alcohol, an aldehyde, and finally a carboxylic acid. These have been synthesized for research and are named based on the geometry of the oxidized group, for example, (±)-trans-allethrin-(E)-ol, (±)-trans-allethrin-(E)-al, and (±)-trans-allethrin-(E)-acid for the major pathway. tandfonline.com

The synthetic strategy for these metabolites typically involves a multi-step process:

Preparation of the Oxidized Chrysanthemic Acid: The synthesis begins with a suitable precursor, such as methyl (±)-trans-(E)-hydroxy-chrysanthemate, which is hydrolyzed to the corresponding hydroxy acid. tandfonline.com For the synthesis of the (Z)-hydroxy acid, a selective reduction of a precursor like tert-butyl (±)-trans-(Z)-pyrethrate is performed using a reducing agent such as lithium monoethoxyaluminum hydride. tandfonline.com

Esterification with Allethrolone: Since the presence of a hydroxyl group on the acid complicates direct esterification via an acid chloride, alternative methods are employed. A common approach is to convert the hydroxy acid to its silver salt, which is then condensed with allethronyl bromide to form the desired ester metabolite (the alcohol metabolite). tandfonline.comtandfonline.com

Subsequent Oxidation: Once the alcohol metabolite (e.g., allethrin-(E)-ol) is synthesized, it can be used as a precursor for other metabolites. Selective oxidation of this alcohol, for example using manganese dioxide, yields the corresponding aldehyde metabolite (allethrin-(E)-al). tandfonline.com Further oxidation can produce the carboxylic acid metabolite.

Another significant metabolite, chrysanthemumdicarboxylic acid (CDCA), is formed through this oxidative pathway. Synthetic routes to produce isomers like cis-(E)- and trans-(E)-CDCA have been established to create analytical standards for biomonitoring studies. nih.gov

Molecular Mechanisms of Action and Target Site Interactions of Allethrin Ii

Neurophysiological Action on Ion Channels

Interaction with GABA-Regulated Chloride Ionophore-Associated Binding Sites

Beyond the primary target of sodium channels, Allethrin (B1665230) II also interacts with the GABA (gamma-aminobutyric acid) system. The GABAₐ receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the central nervous system. nih.gov Unlike Type II pyrethroids, which can augment GABA-activated chloride currents, Type I pyrethroids such as allethrin have been shown to be inactive or have a suppressive effect. who.intnih.gov

Specifically, research has demonstrated that allethrin can suppress the peak chloride current activated by GABA when the two are applied concurrently. nih.gov This antagonistic action on the GABA receptor-ionophore complex would lead to reduced neuronal inhibition, potentially contributing to the hyperexcitability seen in pyrethroid poisoning. nih.gov However, the effects appear to be less pronounced than those of Type II pyrethroids. who.int

Exploration of Other Ion Channel Modulations (e.g., Calcium Channels, Kainate Receptors)

Voltage-Gated Calcium Channels (VGCCs)

Allethrin has been shown to modulate the activity of voltage-gated calcium channels (VGCCs), which are also structurally related to sodium channels. drugbank.comresearchgate.net However, the findings have sometimes been conflicting, with some studies reporting stimulation and others inhibition. nih.govnih.gov

One study found that allethrin blocks multiple classes of mammalian VGCCs (T-type, L-type, and P/Q-type) with IC₅₀ values similar to those for its interaction with sodium channels. drugbank.comresearchgate.net This blockade was characterized by an acceleration of inactivation kinetics and a hyperpolarizing shift in the voltage-dependence of inactivation, without significantly altering activation kinetics or current-voltage relationships. drugbank.comresearchgate.netresearchgate.net

VGCC SubtypeAllethrin IC₅₀Effect on InactivationShift in Inactivation (V₅₀inact)
T-type (α₁G / Caᵥ3.1)7.0 µMAcceleration~13 mV hyperpolarizing shift
L-type (α₁C / Caᵥ1.2)6.8 µMAccelerationData not specified
P/Q-type (α₁A / Caᵥ2.1)6.7 µMAccelerationData not specified

Table 2: Inhibitory Effects of Allethrin on Mammalian Voltage-Gated Calcium Channels (VGCCs). Data sourced from studies on exogenously expressed human embryonic kidney cells. drugbank.comresearchgate.netresearchgate.net

Kainate Receptors

Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a role in regulating neuronal network activity. nih.gov While direct studies on the interaction between Allethrin II and kainate receptors are limited, research has shown that both Type I and Type II pyrethroids can suppress currents induced by N-methyl-D-aspartate (NMDA), another type of glutamate receptor. nih.gov Given the functional similarities and roles of ionotropic glutamate receptors in synaptic transmission, this suggests a potential area for further investigation into the broader neurotoxic profile of allethrins.

Nicotinic Acetylcholine (B1216132) Receptors

Studies have also explored the interaction of allethrin with the nicotinic acetylcholine (ACh) receptor, another crucial ion channel in synaptic transmission. Research on membranes from Torpedo electric organ found that while allethrin did not inhibit the binding of acetylcholine itself, it did inhibit the binding of a channel blocker ([³H]perhydrohistrionicotoxin) to the ionic channel sites in a noncompetitive manner. nih.gov This suggests that allethrin can bind to the channel portion of the nicotinic ACh receptor, indicating a potential postsynaptic site of action in addition to its well-established effects on sodium channels. nih.gov

Involvement in Cellular Signaling Pathways

Recent research has begun to elucidate the complex ways in which pyrethroids like allethrin interact with and modulate intracellular signaling cascades, leading to a range of cellular responses.

The Extracellular signal-regulated kinases (ERK) and Mitogen-activated protein kinases (MAPK) are crucial signaling pathways that govern fundamental cellular activities such as proliferation, differentiation, and stress responses. nih.gov Studies have demonstrated that exposure to allethrin can lead to the activation of the ERK/MAPK pathway. For instance, in human THP-1 cells, treatment with allethrin resulted in a significant increase in the phosphorylation of ERK1/2. nih.gov This activation of ERK is a key step in the signaling cascade. nih.gov The broader MAPK pathway, a central element in signal transduction, is activated by a variety of stimuli and plays a critical role in both normal and pathological cellular processes. nih.gov The activation of the ERK/MAPK pathway by allethrin suggests a mechanism by which this compound can influence cell fate and function. nih.gov

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. nih.gov Allethrin and its derivatives have been shown to influence the activity of several key transcription factors. nih.gov In human subjects exposed to pyrethroid derivatives, including allethrin, there was an observed increase in the binding activities of transcription factors such as CCAAT/enhancer-binding protein beta (CEBP-β) and Nuclear factor of activated T-cells (NF-AT). nih.gov These transcription factors are known to regulate a variety of cellular events. nih.gov The modulation of these factors by allethrin points to a mechanism by which it can exert broad effects on gene expression and cellular behavior.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A significant body of evidence points to the induction of oxidative stress as a key mechanism of allethrin's cellular impact. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov

Exposure to allethrin has been shown to increase the generation of ROS and lead to lipid peroxidation. researchgate.netnih.govcaymanchem.com In studies using rat primary Leydig cells and testicular carcinoma cells (LC540), allethrin treatment resulted in a dose-dependent increase in ROS and lipid peroxidation. nih.govcaymanchem.com This was accompanied by alterations in the status of antioxidant enzymes. nih.gov Similarly, in developing rat ovaries, allethrin exposure led to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of glutathione (B108866) (GSH) and the activities of antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Bioallethrin (B1148691), a variant of allethrin, has also been demonstrated to enhance ROS generation and induce oxidative stress in human lymphocytes. researchgate.net This oxidative damage can compromise the antioxidant defense system, leading to modifications of biomolecules and cellular toxicity. researchgate.net

Research FindingCell/Tissue TypeEffect of AllethrinReference
Increased ROS generationRat primary Leydig cellsDose-dependent increase caymanchem.com
Increased lipid peroxidationRat testicular carcinoma cells (LC540)Dose-dependent increase nih.gov
Increased malondialdehyde (MDA) levelsDeveloping rat ovariesIncreased levels nih.gov
Decreased antioxidant enzyme activityDeveloping rat ovariesDecreased SOD and CAT nih.gov
Enhanced ROS generationHuman lymphocytes (Bioallethrin)Enhanced generation researchgate.net

Effects on Membrane-Bound Enzymes and Membrane Fluidity

The cell membrane is a primary target for the action of allethrin. ispub.com Allethrin is a membrane-active substance that can interact with membrane phospholipids, leading to changes in membrane properties. nih.gov Studies have shown that allethrin can increase membrane fluidity. nih.gov This alteration of the membrane's physical state can lead to the leakage of cellular enzymes. nih.gov

In human erythrocytes, incubation with allethrin was found to decrease membrane cholesterol and phospholipid content, although the cholesterol-to-phospholipid ratio, an index of fluidity, did not change in one study of chronic users. ispub.com However, other research using model membranes (liposomes) made of various phosphatidylcholines demonstrated that allethrin modified the bilayer order, particularly in the gel phase. nih.gov The incorporation of allethrin into human erythrocytes also facilitated the release of hemoglobin, suggesting an increase in membrane instability. nih.gov It is proposed that allethrin may form aggregates within the lipid bilayer, creating domains that increase membrane instability. nih.gov

Membrane ParameterSystem StudiedEffect of AllethrinReference
Membrane FluidityHuman hepatocytesIncreased fluidity nih.gov
Cholesterol & Phospholipid ContentHuman erythrocytes (chronic users)Decreased content
Bilayer OrderLiposomes (DMPC, DPPC, DSPC)Modified order in gel phase nih.gov
Hemoglobin ReleaseHuman erythrocytesFacilitated release nih.gov

Crosstalk with Programmed Cell Death Pathways

Allethrin has been shown to interact with and trigger programmed cell death pathways, including autophagy.

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It is a critical mechanism for maintaining cellular homeostasis and can be induced by various stressors. mdpi.com

Multiple studies have demonstrated that allethrin can induce autophagy. In human THP-1 cells, allethrin treatment substantially increased the levels of autophagy markers such as Beclin 1 and LC3B, while causing a decline in p62, a protein that is degraded during autophagy. nih.gov This response was dependent on both Beclin 1 and the activation of ERK. nih.gov Similarly, in developing rat ovaries, allethrin exposure led to a dose-dependent increase in the autophagic marker LC3 and the formation of numerous autophagosomes in granulosa cells. nih.gov This induction of autophagy was associated with oxidative stress. nih.gov The upregulation of autophagy markers like Beclin 1 and LC3 mRNA has also been observed in primary cells from individuals using allethrin. nih.govresearchgate.net

Autophagy MarkerCell/Tissue TypeEffect of AllethrinReference
Beclin 1Human THP-1 cellsIncreased levels nih.gov
LC3BHuman THP-1 cellsIncreased levels nih.gov
p62Human THP-1 cellsDecreased levels nih.gov
LC3Developing rat ovariesIncreased fluorescence intensity and mRNA levels nih.gov
AutophagosomesDeveloping rat ovariesIncreased number in granulosa cells nih.gov
Beclin 1 mRNAHuman primary cells (users)Induced expression nih.gov
LC3 mRNAHuman primary cells (users)Induced expression nih.gov

Apoptosis Signaling

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types through the modulation of specific signaling pathways. This process involves the regulation of genes that either promote or inhibit cell death and is often linked to changes in intracellular ion concentrations.

Research indicates that exposure to pyrethroid derivatives, including allethrin, can lead to the upregulation of pro-apoptotic genes such as Death-Associated Protein Kinase 1 (DAPK1) and Bim. researchgate.net DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that acts as a positive mediator of apoptosis in response to various death signals. nih.gov Under normal conditions, DAPK1 is kept in an inactive state through auto-phosphorylation. nih.gov Upon receiving a death stimulus, it becomes dephosphorylated, allowing it to promote apoptotic responses. nih.gov Studies have demonstrated that pyrethroid derivatives can induce the expression of DAPK1 and Bim, contributing to the apoptotic process. researchgate.net

A critical aspect of allethrin-induced apoptosis is the disruption of intracellular calcium (Ca2+) homeostasis. Allethrin has been observed to elicit an increase in intracellular Ca2+ concentration. researchgate.netmedchemexpress.com This elevation in Ca2+ can, in turn, activate calcineurin, a calcium-dependent protein phosphatase. researchgate.net The activation of the Ca2+-calcineurin signaling pathway is a key event that links the initial toxic insult to the downstream execution of apoptosis. Furthermore, allethrin has been found to block several types of mammalian voltage-gated calcium channels, including T-type, L-type, and P/Q-type channels, with IC50 values around 6.7-7.0 μM. nih.gov This blockade involves an acceleration of inactivation kinetics and a shift in the voltage dependence of inactivation. nih.gov

ParameterObservationCell/SystemReference
Proapoptotic Gene RegulationInduction of DAPK1 and BimNot specified researchgate.net
Intracellular Ca2+Increased concentrationRat testicular carcinoma cells (LC540) researchgate.netmedchemexpress.com
CalcineurinActivation induced by increased Ca2+Not specified researchgate.net
Voltage-Gated Ca2+ ChannelsBlockade of T-type, L-type, P/Q-typeHuman embryonic kidney 293 cells nih.gov

Modulation of Chemokine Expression (e.g., CCL2/MCP-1)

This compound can modulate the expression of chemokines, which are signaling proteins involved in attracting immune cells. Specifically, studies have shown that exposure to pyrethroid derivatives can significantly induce the mRNA expression of Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net CCL2 is a potent chemoattractant for monocytes, memory T cells, and dendritic cells to sites of inflammation. wikipedia.orgnih.gov By increasing the expression of CCL2, allethrin can influence inflammatory responses and the recruitment of immune cells. researchgate.netnih.gov

ChemokineEffect of Allethrin ExposureFunctionReference
CCL2/MCP-1Significant induction of mRNA expressionRecruits monocytes and other immune cells researchgate.netwikipedia.org

Interaction with Drug Transporter Activities

This compound has been identified as a modulator of drug transporter proteins, which are crucial for the absorption, distribution, and elimination of various substances in the body. These transporters are broadly classified into ATP-binding cassette (ABC) and solute carrier (SLC) families.

Studies have demonstrated that allethrin can inhibit the activity of several human ABC and SLC drug transporters. nih.gov The transporters affected include multidrug resistance-associated protein (MRP) 2, breast cancer resistance protein (BCRP), organic anion transporter polypeptide (OATP) 1B1, organic anion transporter (OAT) 3, multidrug and toxin extrusion transporter (MATE) 1, and organic cation transporter (OCT) 1 and OCT2. nih.gov The inhibitory potency of allethrin varies depending on the specific transporter, with IC50 values ranging from 2.6 μM for OCT1 to higher concentrations for other transporters. nih.gov

Transporter FamilyTransporterThis compound EffectIC50 ValueReference
ABCMRP2InhibitionNot specified nih.gov
ABCBCRPInhibitionNot specified nih.gov
SLCOATP1B1InhibitionNot specified nih.gov
SLCOAT3InhibitionNot specified nih.gov
SLCMATE1InhibitionNot specified nih.gov
SLCOCT1Inhibition2.6 μM nih.gov
SLCOCT2InhibitionNot specified nih.gov

The interaction of compounds with drug transporters can be stereoselective, meaning that different stereoisomers of a molecule can have varying effects. While specific studies on the stereoselective effects of this compound isomers on drug transporters are not detailed in the provided context, the principle of stereoselectivity is well-established for other compounds and transporters. For example, significant differences in the inhibition of organic cation transporters (OCTs) have been observed between enantiomers of various drugs. nih.gov This highlights that the specific three-dimensional structure of a molecule can be a critical determinant of its interaction with and inhibition of drug transporters. This principle may also apply to the different isomers of allethrin, suggesting that their effects on ABC and SLC transporters could vary.

Allethrin Ii Metabolism and Biotransformation Pathways

Metabolic Fate in Non-Human Organisms

The biotransformation of Allethrin (B1665230) II, a synthetic pyrethroid insecticide, is a critical process that determines its persistence and biological activity in non-human organisms. Allethrin II is chemically an ester derived from allethrolone (B1665232) and pyrethric acid (a derivative of chrysanthemic acid with a methyl ester group) wikipedia.orgtandfonline.com. In mammalian systems, such as rats, and other organisms, this compound undergoes extensive metabolism before excretion orst.edunih.gov. The metabolic fate is largely dictated by enzymatic processes in the liver and other tissues, which transform the lipophilic parent compound into more water-soluble, excretable metabolites orst.edu. The primary metabolic routes involve the cleavage of the central ester bond and oxidative modifications at multiple sites on both the acid and alcohol portions of the molecule who.intnih.gov.

The initial and most significant steps in the metabolism of this compound involve ester hydrolysis and various oxidation reactions. who.intnih.gov These processes effectively begin the detoxification cascade by breaking down the core structure of the insecticide. nih.gov

The hydrolysis of the ester linkage in pyrethroids like this compound is predominantly catalyzed by a class of enzymes known as carboxylesterases (CEs), which are abundant in the liver microsomes. inchem.orgresearchgate.net These enzymes play a fundamental role in the detoxification of many ester-containing xenobiotics by cleaving them into their constituent alcohol and carboxylic acid components, which are generally less toxic. inchem.orgnih.gov In mammals, hepatic carboxylesterases rapidly hydrolyze pyrethroids, representing a major pathway for their metabolic clearance. inchem.orgmsstate.edu The efficiency of this hydrolysis is a key factor in the selective toxicity of pyrethroids, as mammals typically possess high carboxylesterase activity compared to insects. msstate.edu

Table 1: Key Enzymes in this compound Metabolism

Enzyme Class Specific Enzyme(s) Role in Metabolism Location
Hydrolases Carboxylesterases (CEs) Catalyze the hydrolysis of the central ester bond to yield pyrethric acid and allethrolone. inchem.orgresearchgate.netmsstate.edu Primarily liver microsomes. inchem.orgnih.gov

The metabolic degradation of allethrins exhibits stereospecificity, meaning the rate and pathway of metabolism can differ between the various stereoisomers of the compound. inchem.org Specifically, the geometric isomers (cis- and trans-) at the cyclopropane (B1198618) ring of the acid moiety are metabolized differently. The trans-isomers of pyrethroids are generally hydrolyzed by carboxylesterases at a much faster rate than their corresponding cis-isomers. inchem.org Consequently, for the cis-isomers, oxidative metabolism becomes a more dominant pathway for detoxification. inchem.org Furthermore, allethrin, being an ester of a secondary alcohol (allethrolone), is generally more resistant to hydrolytic cleavage compared to other pyrethroids that are esters of primary alcohols. nih.gov This resistance makes oxidation a comparatively more important route for its biotransformation. nih.govdrugbank.com

Oxidative reactions, primarily mediated by cytochrome P450 monooxygenases, occur at several positions on the this compound molecule. who.intnih.gov A significant site of oxidation is the isobutenyl side chain of the pyrethric acid moiety. who.int This includes the hydroxylation of one of the methyl groups on the isobutenyl substituent to form a primary alcohol, which can be further oxidized to a carboxylic acid. who.intnih.gov Additionally, the double bond within the isobutenyl group is susceptible to epoxidation. who.int These oxidative attacks result in more polar derivatives, facilitating their subsequent elimination. nih.gov

Table 2: Key Oxidative Reactions in this compound Metabolism

Reaction Type Site of Oxidation Resulting Functional Group
Hydroxylation Trans-methyl group of the isobutenyl side chain on the acid moiety. who.intnih.gov Primary Alcohol
Hydroxylation Methylene (B1212753) group of the allyl side chain on the allethrolone moiety. who.int Alcohol
Epoxidation Double bond of the isobutenyl side chain. who.int Epoxide

Following the initial hydrolytic and oxidative modifications (Phase I metabolism), the resulting metabolites undergo Phase II conjugation reactions. nih.govnih.gov These reactions involve the attachment of endogenous hydrophilic molecules, such as glucuronic acid or sulfate, to the metabolites. numberanalytics.com Conjugation significantly increases the water solubility of the metabolites, which is a crucial step for facilitating their excretion from the body, primarily via urine and feces. nih.govnumberanalytics.com The alcohol and carboxylic acid functional groups introduced during Phase I metabolism serve as the primary sites for these conjugation reactions. nih.govnumberanalytics.com

The metabolic breakdown of this compound results in a variety of identifiable metabolites. The primary cleavage of the ester bond yields allethrolone and pyrethric acid. tandfonline.cominchem.org These initial products, along with the intact but oxidized parent compound, are the precursors to the final metabolites found in excreta. who.intnih.gov Further oxidation of the pyrethric acid moiety leads to the formation of chrysanthemum dicarboxylic acid derivatives. who.int Allethrolone can also be oxidized or conjugated before being eliminated. who.int Studies on radiolabeled allethrin administered to rats have confirmed that the major urinary metabolites include various oxidized forms of the parent compound, chrysanthemum dicarboxylic acid, and allethrolone. nih.govwho.int

Table 3: Major Identified Metabolites of this compound

Metabolite Precursor Pathway of Formation
Pyrethric Acid This compound Ester Hydrolysis tandfonline.com
Allethrolone This compound Ester Hydrolysis who.intinchem.org
Chrysanthemum Dicarboxylic Acid Derivatives Pyrethric Acid / this compound Oxidation of the isobutenyl methyl group. who.int

Ester Hydrolysis and Oxidation Processes

Microbial Degradation and Bioremediation

The persistence of synthetic pyrethroids like this compound in the environment has spurred research into microbial degradation as a promising bioremediation strategy. nih.gov Microorganisms, through their enzymatic machinery, can break down these complex molecules into less harmful substances. This section details the specific bacteria and fungi capable of degrading this compound and the biochemical pathways they employ.

Identification and Characterization of Allethrin-Degrading Microorganisms

A variety of microorganisms with the capacity to degrade this compound have been isolated and identified from different environments, including contaminated soils and wastewater sludge. nih.govnih.gov These microbes utilize the insecticide as a source of carbon and energy for their growth and metabolic activities. researchgate.netnih.gov

Several bacterial species have demonstrated the ability to metabolize this compound. These include strains from the genera Acidomonas, Sphingomonas, and Bacillus.

Acidomonas sp. : An isolate of Acidomonas sp. has been shown to utilize this compound as its sole carbon source, degrading over 70% of an initial concentration within 72 hours. researchgate.netnih.gov This degradation occurs through a hydrolytic pathway, followed by oxidation and dehydrogenation. researchgate.netnih.gov

Sphingomonas trueperi : The strain Sphingomonas trueperi CW3, isolated from wastewater sludge, can degrade up to 93% of this compound within seven days. nih.gov This strain has also shown the ability to degrade other synthetic pyrethroids. nih.gov

Bacillus megaterium : Strain HLJ7 of Bacillus megaterium is highly efficient, capable of removing 96.5% of this compound from a minimal medium in 11 days. nih.govresearchgate.net Soil remediation experiments have confirmed its potential for bioremediation, significantly reducing the half-life of the insecticide in soil. nih.govresearchgate.net

Table 1: Allethrin-Degrading Bacterial Strains and Their Efficacy

Bacterial StrainDegradation RateTime FrameSource of Isolation
Acidomonas sp.>70%72 hoursEnvironmental Sample
Sphingomonas trueperi CW393%7 daysWastewater Sludge
Bacillus megaterium HLJ796.5%11 daysEnvironmental Sample

Fungi are also significant contributors to the biodegradation of pyrethroids, often considered more robust than bacteria in degrading recalcitrant chemicals. nih.gov

Fusarium proliferatum : A novel fungal strain, Fusarium proliferatum CF2, isolated from contaminated agricultural fields, has demonstrated the ability to completely degrade this compound within 144 hours. nih.govnih.gov This strain can tolerate high concentrations of the insecticide and utilizes it as its sole carbon source for growth. nih.govnih.gov The degradation kinetics by F. proliferatum CF2 follow a first-order reaction. nih.gov

Table 2: Allethrin-Degrading Fungal Strain and Its Characteristics

Fungal StrainDegradation CompletionOptimal TemperatureOptimal pHKey Characteristic
Fusarium proliferatum CF2144 hours26 °C6.0Utilizes this compound as sole carbon source

Microbial Degradation Pathways

The microbial degradation of this compound primarily initiates with the cleavage of the ester bond, a common feature in the breakdown of all pyrethroids. nih.govresearchgate.net This initial step is followed by the further degradation of the resulting alcohol and acid moieties, including the five-carbon ring structure of the allethrolone component. nih.govresearchgate.netnih.gov

The primary and most critical step in the microbial metabolism of this compound is the hydrolytic cleavage of its ester linkage. nih.govresearchgate.net This reaction is catalyzed by enzymes known as pyrethroid hydrolases or esterases, which are produced by the degrading microorganisms. nih.govsci-hub.se This enzymatic action breaks this compound down into two main components: chrysanthemic acid and allethrolone. researchgate.netnih.gov

Following the initial ester bond cleavage, the resulting allethrolone moiety, which contains a five-carbon ring (a cyclopentenone ring), undergoes further degradation. nih.govresearchgate.netnih.gov Bacterial strains like Sphingomonas trueperi CW3 and Bacillus megaterium HLJ7 have been shown to effectively metabolize this part of the molecule. nih.govnih.govresearchgate.net

In the case of Acidomonas sp., the degradation of the allethrolone component proceeds through oxidation and dehydrogenation, leading to the formation of metabolites such as 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid. researchgate.netnih.gov Studies on S. trueperi CW3 and B. megaterium HLJ7 have also confirmed the breakdown of the five-carbon ring, with gas chromatography-mass spectrometry analyses identifying several intermediate metabolites resulting from this process. nih.govnih.govresearchgate.net The complete degradation pathway involves the opening of this ring structure and its subsequent metabolism, ultimately leading to less toxic compounds. researchgate.netnih.gov

Table 3: Identified Metabolites in the Degradation of this compound by Acidomonas sp.

MetaboliteChemical Name
Chrysanthemic acid2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid
Allethrolone4-hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one
Metabolite 1cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)
Metabolite 22-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid
Oxidative and Dehydrogenation Processes

The breakdown of this compound, like other allethrins and pyrethroids, involves significant oxidative and dehydrogenation steps, which are crucial for its detoxification and degradation in both mammals and microbial systems.

In mammals, allethrin metabolism is primarily oxidative, especially for isomers that are more resistant to hydrolytic cleavage of the ester bond. nih.govinchem.org The metabolic process involves oxidation at several points on the molecule, including the trans-methyl of the isobutenyl group, the gem-dimethyl group of the cyclopropane ring, and the methylene of the allyl group. who.int This can also lead to the formation of a 2,3-diol at the allylic group. who.int The ultimate products of these reactions are typically more polar and easily excreted. Major metabolites found in urine include chrysanthemum dicarboxylic acid and various oxidized forms of allethrolone. who.int

In microbial systems, a similar pattern of degradation occurs. Studies on Acidomonas sp. have shown that after an initial hydrolysis, the degradation pathway for allethrin proceeds through oxidation and dehydrogenation. researchgate.net This process results in several key metabolites, including cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl), 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid, chrysanthemic acid, and allethrolone. researchgate.netfrontiersin.org These findings indicate that both mammals and microbes utilize oxidative mechanisms to break down the complex structure of allethrin into simpler, less toxic compounds.

Kinetics of Microbial Degradation and Optimization Parameters

The efficiency of microbial degradation of allethrin is highly dependent on specific environmental conditions and the kinetic properties of the degrading microorganisms. Research has identified several bacterial and fungal strains capable of breaking down allethrin, with optimal degradation rates achieved under specific parameters.

The degradation process often follows first-order reaction kinetics. nih.govnih.gov For instance, the fungus Fusarium proliferatum strain CF2 demonstrated a significant reduction in the half-life of allethrin from 533.2 hours in the control group to just 26.1 hours under optimal conditions. nih.gov Similarly, the bacterium Bacillus megaterium strain HLJ7 reduced the half-life to 3.56 days, compared to 55.89 days in the control. nih.gov

Optimization of environmental parameters such as pH, temperature, and inoculum concentration is critical for maximizing degradation efficiency. Studies using response surface methodology (RSM) have pinpointed these optimal conditions for various microbes. For F. proliferatum CF2, the ideal conditions were found to be a temperature of 26°C and a pH of 6.0, leading to the complete degradation of 50 mg/L of allethrin within 144 hours. nih.gov For B. megaterium HLJ7, the optimal conditions were a temperature of 32.18°C and a pH of 7.52. nih.gov

Kinetic parameters, including the maximum specific degradation rate (q_max), half-saturation constant (K_s), and substrate inhibition constant (K_i), have been calculated for specific strains. These parameters help in understanding the relationship between substrate concentration and degradation speed.

Below is an interactive data table summarizing the degradation kinetics and optimal conditions for various microorganisms.

Interactive Table: Microbial Degradation of Allethrin

MicroorganismOptimal Temp (°C)Optimal pHDegradation RateHalf-Life (t½)Kinetic ParametersReference
Fusarium proliferatum CF2266.095.6% of 50 mg/L in 120 h26.1 hk = 0.0193 h⁻¹ nih.gov
Bacillus megaterium HLJ732.187.5296.5% of 50 mg/L in 11 days3.56 daysqₘₐₓ = 1.80 d⁻¹, Kₛ = 1.85 mg L⁻¹, Kᵢ = 68.13 mg L⁻¹ nih.gov
Acidomonas sp.N/AN/A>70% in 72 hN/AN/A researchgate.net

Bioaugmentation Strategies for Environmental Remediation

Bioaugmentation is an environmental remediation strategy that involves introducing specific, pre-selected microorganisms into a contaminated site to enhance the breakdown of pollutants. nih.gov This approach is considered a cost-effective and eco-friendly method for cleaning up soils and water contaminated with pesticides like this compound. nih.govfrontiersin.org The primary goal of bioaugmentation is to bolster the degradative capacity of the indigenous microbial population by adding strains with proven abilities to degrade the target contaminant. nih.gov

The success of bioaugmentation for pyrethroid remediation hinges on several factors. nih.gov The selection of robust microbial strains that can survive and thrive in the contaminated environment is crucial. researchgate.net Microorganisms such as Fusarium proliferatum, Bacillus megaterium, and Acidomonas sp., which have demonstrated a high potential for degrading allethrin in laboratory settings, are promising candidates for bioaugmentation efforts. researchgate.netnih.govnih.govnih.gov

For bioaugmentation to be effective, the introduced microbes must compete successfully with native microorganisms and maintain their metabolic activity. nih.gov Factors such as soil type, pH, moisture, temperature, and the concentration of the pesticide can significantly influence the outcome. nih.govnih.gov The application of microbial consortia, rather than single strains, may offer broader and more resilient degradation capabilities. The use of fungi is also notable, as their mycelial networks can penetrate soil and may offer advantages in breaking down complex molecules. researchgate.net

Potential for Co-metabolism in Microbial Systems

Co-metabolism is a phenomenon where microorganisms degrade a compound (like this compound) that they cannot use as a primary source of energy or carbon, while simultaneously metabolizing another compound (a primary substrate) that supports their growth. frontiersin.orgnih.gov This process is a significant mechanism in the environmental breakdown of many recalcitrant compounds, including pyrethroid insecticides. nih.govnih.gov

Several studies have shown that microorganisms can degrade pyrethroids either by using them as a direct carbon source or through co-metabolism. frontiersin.orgnih.govnih.gov For instance, the anaerobic bacterium Clostridium strain ZP3 was found to degrade the pyrethroid fenpropathrin (B1672528) through co-metabolic activity. nih.gov While direct evidence for this compound co-metabolism is specific, the principle is well-established for the pyrethroid class. The presence of an easily biodegradable substrate can stimulate the growth of pesticide-degrading microorganisms, which can, in turn, enhance the removal of the target pesticide. nih.gov

However, the effect can be complex. In some cases, the presence of a preferred carbon source like glucose has been shown to inhibit the expression of pyrethroid-degrading enzymes, as the microorganism will preferentially consume the simpler substrate. nih.gov For example, the activity of a pyrethroid hydrolase from Aspergillus niger was not detected in the presence of glucose, suggesting that the enzyme is only expressed under pyrethroid-induced stress. nih.gov This indicates that the potential for co-metabolism must be carefully evaluated, as the interplay between different substrates can either enhance or suppress the degradation of the target contaminant.

Environmental Fate and Ecotoxicological Research on Allethrin Ii

Environmental Transport and Distribution

The movement and partitioning of allethrin (B1665230) in the environment are governed by its physical and chemical properties, which indicate strong binding to soil and low mobility in water.

Allethrin is characterized by low water solubility and a moderate degree of volatility. It is considered practically insoluble in water, a key factor that, combined with its strong soil adsorption, dictates its environmental distribution. who.intscbt.com Conversely, it is soluble in various organic solvents like methanol, hexane, and xylene. who.int

The compound is described as fairly volatile. who.int Its vapor pressure is low, but sufficient for it to be used in applications such as mosquito coils and mats where the active ingredient is dispersed through heating. While it vaporizes without decomposition when heated to 150°C, its volatility under typical environmental temperatures is a factor in its distribution into the atmosphere, though no specific rate of evaporation at 20°C is established. who.intinchem.orginchem.org

PropertyValueReference
Aqueous SolubilityPractically insoluble; 4.6 mg/L at 25°C who.intechemi.com
Vapor Pressure16 mPa at 30°C; <10 Pa at 20°C orst.eduinchem.org
Boiling Point140°C at 0.1 mmHg (0.013 kPa) who.intinchem.org
Octanol/Water Partition Coefficient (log Pow)4.78 echemi.cominchem.org

The potential for allethrin to contaminate groundwater is considered low. herts.ac.ukamazonaws.com This assessment is based on the combination of its chemical properties: strong adsorption to soil and extremely low water solubility. who.intherts.ac.uk These characteristics mean the compound is not readily leached from the soil surface and carried downwards into groundwater by percolating water. who.int

However, it is noted that major data gaps exist for a full assessment of its environmental fate, and some regulatory bodies state that the potential for groundwater contamination is unknown or has not been fully assessed. epa.govepa.gov While its properties suggest low leaching potential, factors like its moderate persistence in some soil systems and application methods must be considered in comprehensive risk models. herts.ac.uknih.govwa.gov

Abiotic Degradation Pathways in the Environment

Allethrin is susceptible to degradation in the environment through non-biological pathways, primarily driven by light and heat.

Allethrin is unstable in the presence of light and is known to undergo photodegradation. who.intnj.gov When a thin film of allethrin on a glass surface was exposed to a sun lamp, approximately 90% degradation was observed after about 8 hours of exposure. inchem.org The process is influenced by ultraviolet light. nj.gov

The primary photoreactions involve:

Ester cleavage

Oxidation at the isobutenyl methyl group

Epoxidation at the isobutenyl double bond

Cis/trans-isomerization inchem.org

Major degradation products identified from photolysis include chrysanthemic acid, the 3-(2-hydroxymethyl) derivative of allethrin, and cyclopropylrethronyl chrysanthemate. inchem.org Despite its susceptibility to photodegradation, the U.S. EPA has noted a lack of submitted data on atmospheric photolysis for certain regulatory assessments. epa.gov

Allethrin exhibits distinct thermal degradation behavior. While it can vaporize without breaking down when heated to 150°C, it undergoes rapid pyrolysis (decomposition by heat) at temperatures exceeding 400°C. who.intinchem.orginchem.org This process produces irritating fumes. inchem.org

Key thermal degradation products that have been identified include:

trans-Chrysanthemic acid

Allethrolone (B1665232)

2-allyl-3-methylcyclopenta-2-ene-1,4-dione (formed from the subsequent pyrolysis of allethrolone) inchem.org

From a mixture of allethrin's eight isomers, additional products like cis-chrysanthemic acid and pyrocin have also been formed under the same conditions. inchem.org

Degradation PathwayConditions / FindingsReference
PhotodegradationUnstable in light; Decomposed by UV light. 90% degradation of a thin film in ~8 hours under a sun lamp. who.intinchem.orgnj.gov
Thermal DegradationDecomposes via pyrolysis at temperatures >400°C. Vaporizes without decomposition at 150°C. who.intinchem.orginchem.org

Ecotoxicological Impact on Non-Target Organisms

Allethrin II, a synthetic pyrethroid insecticide, is recognized for its neurotoxic effects on target insect populations. iiab.mewikipedia.org However, its introduction into the environment raises significant concerns regarding its impact on organisms not intended to be targeted. Research indicates that the toxicity of allethrins varies considerably across different animal groups. While they exhibit low toxicity to mammals and birds, they are known to be highly toxic to aquatic life. iiab.mewordpress.com The mechanism of action typically involves the disruption of nerve function, leading to paralysis and eventual death in susceptible insects. wikipedia.org

The aquatic environment is particularly vulnerable to contamination with pyrethroids like this compound. Studies consistently show that allethrins are highly toxic to fish and a wide range of aquatic invertebrates. wikipedia.orgwordpress.comamazonaws.com The high toxicity of these compounds necessitates stringent controls to prevent their entry into aquatic ecosystems. vulcanchem.com

Synthetic pyrethroids can cause a variety of sublethal effects in fish, including reduced swimming performance and behavioral alterations. researchgate.net The primary neurotoxic action of pyrethroids, which involves disrupting sodium channels, has been reported to cause these adverse effects. researchgate.net Electrophysiological studies on the clawed frog (Xenopus laevis) have demonstrated that non-cyano pyrethroids, a class that includes allethrin, induce repetitive firing in the lateral-line sense organ and peripheral nerves, highlighting their potent effect on the nervous systems of aquatic and semi-aquatic vertebrates. researchgate.net

Table 1: Summary of Ecotoxicological Impact of Allethrins on Aquatic Organisms

Organism Group Reported Toxicity Level
Fish High iiab.mewikipedia.orgwordpress.comamazonaws.com
Aquatic Invertebrates High iiab.mewikipedia.orgwordpress.comamazonaws.com
Aquatic Insect Larvae High wordpress.com
Amphibians (Larvae) High researchgate.net

The sensitivity of aquatic organisms to this compound is influenced by several factors, most notably their metabolic capabilities and environmental conditions such as water temperature. Fish and other aquatic organisms that lack efficient metabolic pathways to detoxify and eliminate pyrethroids are more susceptible. The primary metabolic route for pyrethroids often involves hydrolysis of the ester linkage and oxidation by microsomal enzymes. annualreviews.org

A key factor is the enzyme glucuronosyltransferase, which is crucial for detoxification pathways in many animals; a deficiency or lower production of this enzyme, as seen in cats, leads to high toxicity. iiab.mewikipedia.org This principle of metabolic difference likely extends to aquatic species.

Furthermore, water temperature plays a critical role. The acute toxicity of synthetic pyrethroids to fish has been found to be negatively correlated with temperature. researchgate.net This means that as water temperature decreases, the toxicity of the compound increases. researchgate.net Cold-water fish species, in particular, demonstrate heightened susceptibility, which is attributed to a slower metabolism and elimination rate of the chemical at lower temperatures. vulcanchem.com

The impact of this compound extends to non-target terrestrial invertebrates that are essential for ecosystem health.

Honey-bees: At standard application rates, allethrin is generally considered to be slightly toxic to honey-bees. iiab.mewikipedia.orgwordpress.com However, other synthetic pyrethroids are known to be highly toxic to bees, and sublethal concentrations are suspected of contributing to the global decline in bee populations. amazonaws.comresearchgate.net This raises concerns about the potential cumulative and sublethal effects of widespread pyrethroid use on vital pollinators.

Earthworms: Earthworms, which are crucial for soil health and nutrient cycling, can also be negatively affected. Long-term exposure to pyrethroids may lead to mortality or significant sublethal effects in earthworm populations. researchgate.net

In contrast to its high toxicity in aquatic environments, research indicates that this compound has a low toxicity profile for avian species. iiab.mewordpress.com This is consistent with findings for other pyrethroids, such as prallethrin (B1678036), which also show low toxicity to birds. amazonaws.com The comparatively lower toxicity in birds is attributed to their more efficient metabolism and elimination of these compounds.

Aquatic Organisms (e.g., Fish, Daphnia, Aquatic Insect Larvae)

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation is the process by which a chemical substance accumulates in an organism at a concentration higher than that found in the surrounding environment. While modern polar pesticides like this compound are generally designed to have a lower potential for bioaccumulation compared to older, more persistent organochlorine pesticides, they are not entirely without risk. port.ac.ukport.ac.uk

Pyrethroids can be persistent enough in certain environmental compartments to be taken up by organisms. researchgate.net For instance, residues have been shown to accumulate rapidly in amphibians to potentially lethal levels. researchgate.net A screening study of marine mammals in the Baltic Sea detected the presence of this compound in tissue samples, which indicates that it has the potential to enter and move through marine food webs, eventually accumulating in higher trophic-level organisms. umweltbundesamt.de The presence of pesticide residues in food items like fruits, vegetables, and honey further points to the potential for these compounds to move through environmental and food systems. researchgate.net

Environmental Residue Analysis and Monitoring

The monitoring of pesticide residues in the environment is crucial for assessing contamination levels and ensuring environmental safety. Various advanced analytical techniques are employed to detect and quantify this compound in different environmental matrices such as water, soil, and agricultural products.

High-performance liquid chromatography (LC) and gas chromatography (GC), often coupled with high-resolution mass spectrometry (HRMS) or a mass selective detector (MSD), are standard methods for this purpose. port.ac.uk These methods allow for the detection of this compound at very low concentrations, typically in the nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range. port.ac.ukresearchgate.net

Recent monitoring programs have utilized passive sampling devices, such as the Chemcatcher®, which are deployed in water bodies for extended periods to obtain a time-integrated measure of pesticide concentrations. port.ac.ukport.ac.uk Such studies have successfully included this compound in their screening lists for assessing pesticide pollution in river catchments. port.ac.uk Residue analysis has also been conducted on agricultural products, including strawberries and honey, to monitor for the presence of this compound. idosi.org

Table 2: Analytical Parameters for Environmental Monitoring of this compound

Analytical Method Matrix Limit of Quantification (LOQ) Retention Time (min) Source
Liquid Chromatography Agricultural Crops 0.005 mg/kg 12.32 researchgate.net
Gas Chromatography-MSD Strawberry 0.04 mg/kg 54.523 idosi.org
Gas Chromatography-MSD Soil Not Specified 54.523 idosi.org

Detection in Water Bodies and Sediment

The monitoring of this compound in aquatic environments has been incorporated into several large-scale chemical screening programs. However, specific quantitative data on its concentration in water and sediment remain scarce in publicly available literature.

A wide-scope target and suspect screening analysis of chemical contaminants in the Black Sea region included this compound in its list of target substances for analysis in both surface water and sediment samples. emblasproject.orgemblasproject.org The study utilized advanced analytical techniques, including liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS), to detect a wide range of organic pollutants. emblasproject.org While this compound was on the analyte list, the final reports did not provide specific concentration data for this compound in the collected samples. emblasproject.orgemblasproject.org

Similarly, a risk assessment of "non-traditional" pollutants in Central European rivers listed this compound as a compound of interest for monitoring in water and sediment. emblasproject.org Another study focused on developing a standard operating procedure for collecting pyrethroids in water and sediment matrices, acknowledging the challenges in obtaining accurate measurements due to the tendency of these compounds to adhere to container surfaces. usgs.gov

In a study conducted in Egypt on pesticide residues in strawberry farms, this compound was included in the analytical method with a reported limit of detection (LOD) of 0.04 ppm in soil samples. idosi.org However, the study did not report any detected concentrations of this compound in the soil samples analyzed. idosi.org

The table below summarizes the inclusion of this compound in environmental monitoring studies.

Research Program/StudyGeographic AreaEnvironmental MatrixAnalytical MethodFindings
EU/UNDP Project: EU4EMBLASBlack Sea RegionSurface Water, SedimentLC-HRMS, GC-HRMSIncluded in target screening list; no specific concentration data reported. emblasproject.orgemblasproject.org
NORMAN NetworkCentral EuropeRivers (Water, Sediment)GC-MS, LC-HRMSListed as a substance for priority monitoring; no quantitative data provided. emblasproject.org
Pesticide Residue Monitoring in Strawberry FarmsEgyptSoilGC-MSDLimit of Detection (LOD) of 0.04 ppm; no detected concentrations reported. idosi.org

Residue Levels in Household Dust and Other Environmental Samples

For instance, a study on the subchronic toxicities of mosquito repellents, which can contain allethrins, noted that pyrethroid residues have been detected in house dust. researchgate.net However, this study did not provide specific data for this compound.

The table below reflects the current gap in research regarding this compound in household dust.

Study FocusGeographic AreaEnvironmental MatrixAnalytical MethodFindings for this compound
General Pyrethroid ResiduesNot SpecifiedHousehold DustNot SpecifiedNo specific data available.

Insecticide Resistance Mechanisms and Allethrin Ii

Genetic Basis of Resistance

The primary target for pyrethroid insecticides, including Allethrin (B1665230) II, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov Pyrethroids bind to these channels, modifying their function and causing prolonged depolarization of the nerve membrane, which leads to paralysis (knockdown) and eventual death of the insect. nih.gov

The most well-characterized mechanism of genetic resistance to pyrethroids is 'knockdown resistance' or kdr. nih.gov This form of resistance arises from single amino acid substitutions in the gene encoding the VGSC protein. nih.govresearchgate.net These point mutations reduce the sensitivity of the sodium channel to pyrethroids, thereby diminishing the insecticide's efficacy.

Several kdr mutations have been identified in various insect species, conferring resistance to a range of pyrethroids. In the mosquito vector Aedes aegypti, mutations such as S989P, V1016G, and F1534C are widespread and associated with high levels of pyrethroid resistance. nih.govresearchgate.net Studies in Myanmar have revealed high frequencies of these three mutations, often occurring concurrently in the same mosquito population, which suggests significant selection pressure from pyrethroid use. nih.govresearchgate.net Further research has identified additional mutations, such as T1520I and F1534L, contributing to a variety of resistant haplotypes. nih.govresearchgate.netplos.org For instance, a novel T1520I mutation was found to be tightly linked with the F1534C mutation in Ae. aegypti populations in India. plos.org The F1534C mutation, in particular, has been strongly correlated with resistance to DDT and pyrethroids. nih.gov

In human head lice (Pediculus capitis), different mutations in the VGSC gene, such as M815I, T917I, and L920F, are associated with permethrin (B1679614) resistance. researchgate.netelsevierpure.com Functional expression studies using Xenopus oocytes confirmed that the T917I mutation is the principal cause of high-level permethrin resistance in head lice. elsevierpure.com Research on Drosophila has also demonstrated that point mutations in the neuronal sodium channel can confer resistance to allethrin. thegoodscentscompany.com

The presence and frequency of these kdr mutations vary geographically and among different pest populations, reflecting diverse insecticide usage patterns and selection pressures. The co-occurrence of multiple kdr mutations within a single insect can lead to even higher levels of resistance. nih.govnih.gov

Table 1: Common kdr Mutations and Associated Pest Species

MutationCorresponding Amino Acid ChangePest SpeciesAssociated Pyrethroid ResistanceCitations
S989PSerine → ProlineAedes aegyptiDeltamethrin (B41696) nih.govresearchgate.net
V1016GValine → GlycineAedes aegyptiGeneral Pyrethroids nih.govresearchgate.net
F1534CPhenylalanine → CysteineAedes aegyptiPermethrin, Deltamethrin, DDT nih.govplos.org
T1520IThreonine → IsoleucineAedes aegyptiGeneral Pyrethroids nih.govplos.org
T917IThreonine → IsoleucinePediculus capitis (Head Louse)Permethrin researchgate.netelsevierpure.com

Biochemical Resistance Mechanisms

In addition to target-site insensitivity, insects have evolved biochemical defense mechanisms to detoxify or sequester insecticides before they can reach the target site. These mechanisms primarily involve the overexpression or increased activity of specific metabolic enzymes. nih.govnih.gov

The biodegradation of pyrethroids is a crucial pathway for detoxification in insects. nih.gov Three major families of enzymes are implicated in this process: cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). mdpi.comnih.gov These enzymes metabolize pyrethroids through phase I detoxification reactions, such as oxidation and hydrolysis. mdpi.comnih.gov

Allethrin, as a chrysanthemic acid ester of a secondary alcohol, is primarily biodegraded via oxidation at various sites on the molecule, as it is relatively resistant to hydrolytic attack by esterases. nih.gov However, studies on the biodegradation of allethrin by the bacterium Acidomonas sp. showed that it is metabolized through a hydrolytic pathway, yielding metabolites such as chrysanthemic acid and allethrolone (B1665232). researchgate.net In insects, increased activity of P450s and esterases plays a critical role in the detoxification of pyrethroids. mdpi.com For example, studies in permethrin-resistant Aedes aegypti populations in Florida found that metabolic resistance was present in 55% of populations, mediated by at least one of these three enzyme classes. nih.gov

Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the potency of an insecticide by inhibiting the insect's detoxification enzymes. mdpi.comnih.gov The use of synergists in insecticide formulations is a key strategy to combat metabolic resistance. nih.govnih.gov

Piperonyl butoxide (PBO) is a widely used synergist that functions by inhibiting the activity of cytochrome P450s. mdpi.comnih.gov Other synergists include S,S,S-tributyl phosphorotrithioate (DEF), which inhibits esterases, and diethyl maleate (B1232345) (DM), which inhibits glutathione transferases. nih.govnih.gov By blocking these metabolic pathways, synergists prevent the breakdown of the pyrethroid, allowing more of the active ingredient to reach the target VGSC. This can restore the susceptibility of a resistant population. nih.gov Studies have demonstrated the effectiveness of PBO, DEF, and DM in increasing mortality in pyrethroid-resistant mosquito populations when used in conjunction with permethrin. nih.gov The addition of synergists to pyrethroid formulations can play a pivotal role in managing resistant insect populations and extending the useful life of existing insecticides. nih.gov

Cross-Resistance Patterns with Other Pyrethroids and Insecticides

The development of resistance to one insecticide can often confer resistance to other, chemically related compounds, a phenomenon known as cross-resistance. nih.gov This is a significant issue within the pyrethroid class of insecticides due to their structural similarities. nih.gov

Insects possessing kdr mutations or enhanced metabolic enzyme activity selected by one pyrethroid are often resistant to other pyrethroids as well. For instance, the F1534C mutation in Aedes aegypti is associated with resistance to both Type I (e.g., permethrin) and Type II (e.g., deltamethrin) pyrethroids, as well as the organochlorine insecticide DDT. nih.govplos.org Studies on Aedes aegypti from Colombia carrying the kdr allele 410L+V1016I+1534C showed resistance levels ranging from 6-fold for bioallethrin (B1148691) to 57-fold for flumethrin, demonstrating broad cross-resistance across the pyrethroid class. nih.gov

Research indicates a close relationship in resistance patterns between permethrin (a Type I pyrethroid like allethrin) and deltamethrin (a Type II pyrethroid). nih.gov Mosquito populations resistant to deltamethrin and permethrin have been documented in various regions, indicating the presence of mechanisms that confer broad pyrethroid resistance. plos.orgnih.gov This extensive cross-resistance means that simply rotating between different pyrethroids may not be an effective long-term resistance management strategy. nih.gov

Emergence of Resistance in Target Pest Populations

The selection pressure exerted by the continuous and widespread application of pyrethroids has led to the emergence and spread of resistance in a multitude of target pest populations globally. nih.govresearchgate.net

In recent decades, resistance in the dengue vector Aedes aegypti to pyrethroids has become a significant public health challenge. nih.govplos.org For example, a 2014 study in Delhi, India, found local Ae. aegypti populations were resistant to deltamethrin and permethrin, with this resistance being linked to kdr mutations not previously reported in the country. plos.org Similarly, studies on Ae. aegypti populations along the Caribbean coast of Colombia revealed varying levels of resistance to λ-cyhalothrin, deltamethrin, and permethrin. nih.gov

The resurgence of the common bed bug, Cimex lectularius, has also been strongly linked to the widespread evolution of insecticide resistance. researchgate.net A study analyzing bed bug populations across the United States over a decade found a significant increase in the frequency of kdr-associated mutations, with the insecticide-susceptible genotype being absent in more recent collections. researchgate.net This suggests persistent and strong selection pressure from pyrethroid insecticides is driving the proliferation of resistance in this major indoor pest. researchgate.net

Conversely, the manner in which an insecticide is used can influence the selection pressure for resistance. It has been suggested that using knockdown agents with low environmental stability, such as d-allethrin (B1317032), as "spatial repellents" may impose a lower selection pressure, potentially minimizing the development of physiological resistance compared to the use of more photostable pyrethroids used as killing agents. nih.gov

Case Studies in Insect Vectors (e.g., Bed Bugs, Mosquitoes)

The emergence of insecticide resistance is a significant factor in the resurgence of insect vectors such as bed bugs and the failure of mosquito control programs. nih.govnih.gov Widespread resistance to pyrethroids, the class to which Allethrin II belongs, has been documented globally in numerous insect vectors.

Bed Bugs (Cimex lectularius & C. hemipterus)

Field-collected populations of the common bed bug (Cimex lectularius) have demonstrated significant resistance to pyrethroids. Studies have revealed that many field strains exhibit high resistance ratios (RR) to deltamethrin, a common pyrethroid, with some populations showing RR values exceeding 12,000 when compared to susceptible lab strains. nih.govnih.gov This high level of resistance means that pyrethroid-based sprays may be ineffective for controlling many existing bed bug infestations. researchgate.net Research on Cimex hemipterus has also identified widespread resistance to pyrethroids. nih.gov The primary mechanism is often target-site insensitivity, specifically knockdown resistance (kdr) mutations in the voltage-gated sodium channel (VGSC) gene. nih.govnih.gov

Mosquitoes (Aedes aegypti & Culex spp.)

Table 1: Documented Resistance in Insect Vectors to Pyrethroids This table is interactive. You can sort and filter the data.

Insect Vector Pyrethroid Studied Finding Reference
Cimex lectularius (Bed Bug) Deltamethrin Resistance Ratios (RR) >12,765 in some US field strains. nih.gov
Cimex lectularius (Bed Bug) Deltamethrin Field colonies from Argentina showed extreme resistance. nih.gov
Culex spp. (Mosquito) d-Allethrin 50.88% mortality in field populations, indicating resistance. nih.gov
Aedes aegypti (Mosquito) Bioallethrin 6-fold resistance level conferred by a kdr allele. illinois.edu
Aedes aegypti (Mosquito) Deltamethrin High resistance levels found in multiple strains. illinois.edu

Physiological Studies of Resistance Mechanisms in Insects

The physiological adaptations that allow insects to survive exposure to this compound and other pyrethroids are primarily genetic. The two most significant and widely studied mechanisms are target-site insensitivity and metabolic resistance. nih.govucanr.edu

Target-Site Insensitivity

Pyrethroids, including this compound, act on the nervous system of insects by binding to voltage-gated sodium channels (VGSCs), forcing them to remain open for extended periods. orst.edu This disruption leads to paralysis and death. herts.ac.uksciencealert.com Target-site resistance occurs when genetic point mutations alter the structure of the VGSC protein. ucanr.edu These changes reduce the binding affinity of the insecticide to the channel, rendering it less effective. ucanr.edu

This form of resistance is commonly known as knockdown resistance (kdr). nih.gov Specific mutations in the VGSC gene are strongly associated with pyrethroid resistance. In bed bugs, for example, the V419L and L925I mutations are well-documented markers for deltamethrin resistance. nih.gov In mosquitoes, a variety of kdr mutations have been identified, such as the V410L, V1016I, and F1534C combination in Aedes aegypti. illinois.edu

Table 2: Common Knockdown Resistance (kdr) Mutations in Insect Vectors This table is interactive. You can sort and filter the data.

Mutation Location in VGSC Gene Associated Insect Vector(s) Reference
V419L Domain I Cimex lectularius (Bed Bug) nih.gov
L925I Domain II Cimex lectularius (Bed Bug) nih.gov
V410L + V1016I + F1534C Domains I, II, III Aedes aegypti (Mosquito) illinois.edu
A302S Rdl GABA receptor Cimex lectularius (Bed Bug), German Cockroach mdpi.com

Metabolic Resistance

The second major physiological defense is metabolic resistance, where insects use specialized enzymes to detoxify or break down the insecticide before it can reach the nerve cells. researchgate.netnih.gov This is often achieved through the overexpression of genes encoding for specific families of detoxification enzymes. nih.gov The primary enzyme families involved are:

Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in oxidizing a wide range of foreign compounds, including pyrethroids. Studies using the synergist piperonyl butoxide (PBO), which inhibits P450 activity, have shown that pre-treatment with PBO can significantly increase the mortality of pyrethroid-resistant insects, confirming the role of P450s in resistance. nih.gov

Carboxylesterases (Est): These enzymes hydrolyze the ester bond found in many pyrethroids, neutralizing the toxic molecule.

Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, making it more water-soluble and easier to excrete.

Synergist studies on fall armyworm (Spodoptera frugiperda) and bed bugs have demonstrated that these detoxification enzymes are key components of the resistance mechanism against pyrethroids like deltamethrin. nih.govnih.gov

Impact of Sub-lethal Concentrations on Resistance Development

In field settings, insects are frequently exposed to insecticide concentrations that are not immediately lethal (sub-lethal). This can occur due to factors like improper application, environmental degradation of the chemical, or the insect only making brief contact with a treated surface. Such sub-lethal exposures can have significant impacts on insect physiology and behavior, and critically, can accelerate the development of resistance within a population.

A study on the effects of sub-lethal permethrin exposure on Aedes aegypti mosquitoes revealed complex outcomes that favor resistant individuals. While sub-lethal doses decreased the lifespan of both susceptible and resistant mosquitoes, the effects on reproductive success were markedly different.

Key findings include:

Reduced Fitness in Susceptibles: Susceptible mosquitoes exposed to sub-lethal permethrin showed significant reductions in egg viability and success in finding a host for a blood meal.

Increased Fitness in Resistants: In contrast, resistant mosquitoes (carrying a kdr genotype) that survived sub-lethal exposure exhibited an increase in the number of eggs produced per female and, most strikingly, a significant increase in male mating success.

This increased mating competitiveness of resistant males means that resistance-conferring genes (like kdr mutations) are more likely to be passed on to the next generation. Therefore, the widespread presence of sub-lethal insecticide concentrations in the environment acts as a powerful selective pressure, actively promoting the evolution and spread of resistance within insect populations.

**Table 3: Effects of Sub-lethal Permethrin Exposure on Aedes aegypti*** *This table is interactive. You can sort and filter the data.

Trait Measured Effect on Susceptible Strain Effect on Resistant (kdr) Strain Reference
Female Longevity 70% decrease 58% decrease
Egg Viability (Hatch Rate) 13.9% reduction No significant impact
Fecundity (Eggs per female) No significant impact 26% increase
Male Mating Success 28.3% reduction 37% increase
Host-Location Success Reduced by 20-30% Reduced by 20-30%

Analytical Methodologies for Allethrin Ii Research

Spectroscopic Methods

Spectroscopic methods, particularly when coupled with chromatographic techniques, are indispensable for the structural elucidation and sensitive detection of Allethrin (B1665230) II and its metabolites.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC or HPLC, it provides a high degree of certainty in the identification of compounds. The molecular weight of Allethrin II is 302.41 g/mol . sigmaaldrich.com

GC-MS has been successfully used for the impurity profiling of synthetic d-allethrin (B1317032). nih.gov The combination of gas chromatography for separation and mass spectrometry for detection allows for the identification of impurities such as chrysolactone, allethrolone (B1665232), and chrysanthemic acid. nih.gov

LC-MS , particularly with soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), is highly effective for confirming the identity of impurities and metabolites. nih.gov These soft ionization methods are less likely to cause fragmentation of the parent molecule, allowing for the determination of the molecular weight of the compounds. nih.gov LC-MS/MS (tandem mass spectrometry) provides even more structural information by inducing fragmentation of a selected parent ion and analyzing the resulting product ions. nih.govnih.gov This technique is crucial for metabolite identification, as it can help elucidate the structure of unknown compounds formed through metabolic processes. nih.govgithub.io High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which further aids in the confident identification of metabolites and impurities. researchgate.netawri.com.au

Electrochemical Techniques

Electrochemical methods offer a sensitive and effective approach for the analysis of allethrin. researchgate.net These techniques are based on measuring the changes in electrical properties, such as current or potential, that occur during a redox reaction involving the analyte. Studies have shown that allethrin is electrochemically reducible over a broad pH range from 2.0 to 12.0. The reduction process is characterized as a single-step, irreversible, diffusion-controlled, and pH-dependent reaction. researchgate.net

Direct Current Polarography (DCP)

Direct Current Polarography (DCP) is one of the electrochemical techniques employed in the study of allethrin. researchgate.net In DCP, a gradually increasing DC potential is applied between a dropping mercury electrode (DME) and a reference electrode. The resulting current is measured and plotted against the applied potential. This technique has been successfully used to investigate the reduction behavior of allethrin, providing insights into its electrochemical properties. researchgate.net

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a versatile and widely used electrochemical method for studying electroactive species. researchgate.netlongdom.org The technique involves sweeping the potential of a working electrode linearly with time between two set values in a cyclic manner. pineresearch.com The resulting current is plotted against the applied potential to produce a cyclic voltammogram, which provides qualitative and quantitative information about the redox processes. pineresearch.com In the context of allethrin analysis, CV has been utilized to study its reduction mechanism. researchgate.net The voltammograms help in identifying the irreversible and diffusion-controlled nature of the electrochemical reaction. researchgate.net

Differential Pulse Polarography (DPP)

Differential Pulse Polarography (DPP) is another advanced polarographic technique used for the analysis of allethrin. researchgate.net DPP enhances sensitivity compared to DCP by superimposing small potential pulses of constant amplitude on a linear potential ramp. chemicool.com The current is measured just before and at the end of each pulse, and the difference between these two currents is plotted against the potential. chemicool.com This differential measurement effectively discriminates against the capacitive current, resulting in peak-shaped polarograms and significantly lower detection limits, often in the range of 10⁻⁸ to 10⁻⁹ M. chemicool.com The application of DPP has been instrumental in the quantitative determination of insecticides like chlorpyrifos (B1668852) and can be similarly applied for sensitive allethrin analysis. researchgate.netresearchgate.net

Summary of Electrochemical Findings for Allethrin

Parameter Finding Source
Electrochemical Behavior Reducible over pH range 2.0-12.0 researchgate.net

Immunoassays

Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and an antigen to detect and quantify substances. d-nb.info These techniques are particularly well-suited for monitoring environmental and food contaminants due to their potential for high throughput and portability. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Residue Monitoring

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunoassay format that has been developed for the monitoring of pyrethroid residues, including isomers of allethrin such as bioallethrin (B1148691). acs.orgfao.org A competitive indirect ELISA (ciELISA) has been established for S-bioallethrin, a component of the allethrin mixture. researchgate.net This assay involves the use of a specific polyclonal antibody raised against the target analyte. researchgate.net

In the development of an ELISA for bioallethrin, researchers have applied the method to monitor residues in various samples, including food, soil, and dust. acs.orgfao.org While the analysis of soil and dust samples showed high precision without extensive cleanup, fruit and vegetable extracts presented significant interference, necessitating a purification step. acs.orgfao.org To overcome this, an immunoaffinity purification (IAP) method based on sol-gel technology was developed. This single-step cleanup was effective in removing interfering components from crude extracts, allowing for accurate determination of bioallethrin residues. acs.orgfao.orgresearchgate.net The specificity of such assays is a key advantage; for instance, the first immunoassay developed for S-bioallethrin was capable of distinguishing the single most active optical and geometrical isomer from a complex mixture. nih.gov

Assay TypeTarget AnalyteApplicationKey FindingsSource
Competitive Indirect ELISA (ciELISA)S-bioallethrinResidue analysisDevelopment of a sensitive and specific assay using a polyclonal antibody. researchgate.net
ELISABioallethrinMonitoring in food, soil, and dustHigh precision in soil and dust; interference in fruit/vegetable extracts required sol-gel IAP cleanup. acs.orgfao.org

Radioimmunoassay (RIA) for Stereoselective Analysis

Radioimmunoassay (RIA) has been demonstrated as a viable method for the rapid, sensitive, and stereoselective analysis of allethrin isomers. nih.govnih.gov This technique is particularly valuable for compounds that are challenging to analyze using conventional chromatographic methods. nih.govnih.gov

A notable application of RIA in this context involved the use of an S-Bioallethrin-specific antiserum. nih.govnih.gov The stereoselectivity of the RIA system was evaluated by examining the competitive binding of the eight different allethrin isomers and other related compounds to the antibody. nih.govnih.gov A radiolabelled S-Bioallethrin tyramine (B21549) derivative was used as the tracer, competing with the unlabeled isomers for the limited antibody binding sites. nih.govnih.gov The results of these studies confirmed the feasibility of RIA as a robust residue analysis technique that can differentiate between the various stereoisomers of allethrin. nih.govnih.gov

Development of Stereoselective Antibodies

The foundation of a successful stereoselective RIA is the development of highly specific antibodies. For the analysis of allethrin isomers, research has focused on producing antibodies that can distinguish between the different spatial arrangements of the molecule.

Specifically, an antiserum with high specificity for S-Bioallethrin, which is the [1R, trans; 1S]-isomer of allethrin, has been successfully developed. nih.govnih.gov This was achieved by immunizing rabbits with a hapten-protein conjugate, leading to the production of polyclonal antibodies capable of selectively binding to the S-bioallethrin structure. psu.edu The cross-reactivity of these antibodies with other allethrin isomers was found to be very low, underscoring their stereoselectivity. psu.edu This specificity is critical for accurately quantifying a particular isomer, such as this compound, without interference from other isomers that may be present in a sample.

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound. The goal is to efficiently extract the target analyte from its matrix while minimizing the co-extraction of interfering substances.

Solvent Extraction Procedures

Solvent extraction is a fundamental step in the analysis of allethrin from various sample types. nih.gov The choice of solvent is crucial and is typically based on the polarity of the target compound and the nature of the sample matrix. For pyrethroids like allethrin, organic solvents are commonly used.

One established method for extracting allethrin from mosquito coils involves the use of a solvent mixture of toluene (B28343) and 99% formic acid in a 5:1 ratio. who.int This approach has been shown to be highly effective. In a broader context, for the analysis of pyrethroids in diverse environmental samples, extraction is often performed with solvents such as acetone (B3395972) or a mixture of 5% diethyl ether in hexane. researchgate.net

Shaking Extraction Methodologies

The shaking extraction method offers a more rapid alternative to traditional techniques like Soxhlet extraction. who.int A specific protocol for the determination of allethrin in mosquito coils utilizes this approach. The method involves shaking the sample with a mixture of toluene and 99% formic acid (5:1) for a duration of only thirty minutes. who.int This has been proven to be an adequate time to effectively extract the active ingredient. who.int This shaking method not only reduces the extraction time significantly but also achieves accurate determination without interference from the inert materials present in the mosquito coils. who.int

Method Validation and Performance Metrics

Recovery Rates and Detection Limits

High recovery rates are indicative of an efficient extraction process. For the shaking extraction method using a toluene and formic acid mixture, the recovery of allethrin from mosquito coils was reported to be between 96.6% and 97.1%. who.int In another study using an enzyme-linked immunosorbent assay (ELISA) for S-bioallethrin, acceptable recovery rates ranging from 90.7% to 111.7% were obtained for spiked water and dust samples. psu.edu

The limit of detection (LOD) and limit of quantitation (LOQ) are critical for determining the lowest concentration of an analyte that can be reliably detected and quantified. For the analysis of d-allethrin using gas chromatography with flame ionization detection (GC-FID), a limit of detection of 0.09 ng injected and a limit of quantitation of 0.28 ng injected have been reported. nih.gov An ELISA developed for S-bioallethrin demonstrated a high sensitivity with a limit of detection of 0.0025 µg/mL. psu.edu In environmental sample analysis, a detection limit of 0.1 mg/kg was reported for allethrin in milk and meat using the analytical method of the time. who.int

Interactive Data Table: Analytical Methodologies for this compound

Parameter Methodology Details Reference
Analysis Radioimmunoassay (RIA)Stereoselective analysis using S-Bioallethrin-specific antiserum. nih.gov, nih.gov
Antibody Stereoselective PolyclonalDeveloped against S-Bioallethrin with low cross-reactivity. psu.edu
Extraction Shaking ExtractionToluene and 99% formic acid (5:1) for 30 minutes. who.int

Interactive Data Table: Method Performance Metrics for Allethrin Analysis

Metric Method Value Sample Matrix Reference
Recovery Rate Shaking Extraction96.6% - 97.1%Mosquito Coils who.int
Recovery Rate ELISA90.7% - 111.7%Water and Dust psu.edu
Limit of Detection GC-FID0.09 ng (injected)- nih.gov
Limit of Quantitation GC-FID0.28 ng (injected)- nih.gov
Limit of Detection ELISA0.0025 µg/mL- psu.edu
Limit of Detection Not Specified0.1 mg/kgMilk and Meat who.int

Coefficient of Variation in Analytical Determinations

The coefficient of variation (CV), also known as the relative standard deviation (RSD), is a standardized measure of the dispersion of a probability distribution or frequency distribution. In the context of analytical chemistry, it is a crucial parameter for expressing the precision and reproducibility of a measurement method. A lower CV indicates a more precise and repeatable analytical procedure.

While specific studies detailing the coefficient of variation for the analytical determination of this compound are not extensively available in the public literature, data from studies on the broader class of pyrethrins (B594832), particularly the pyrethrin II group to which this compound is structurally related, and on general allethrin mixtures provide valuable insights into the expected precision of analytical methods. The pyrethrin II group, like this compound, contains a methyl ester group, making their analytical behavior comparable.

Research on the analysis of pyrethrin mixtures in various formulations and environmental samples has established the precision of common analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). For instance, a study on the determination of natural pyrethrins (including pyrethrin I, pyrethrin II, jasmolin I, jasmolin II, cinerin I, and cinerin II) in lemon and apricot using liquid chromatography-tandem mass spectrometry reported coefficients of variation below 20%. nih.gov Another study validating an HPLC-DAD method for pyrethrin analysis showed good precision with a relative standard deviation below 14%.

In the analysis of pyrethrum extracts, which contain both pyrethrins I and pyrethrins II, the average recovery of 20 assayed samples was 99.6% with a relative standard deviation (RSD) of 2.7%, indicating high accuracy and precision of the method. psu.edu Furthermore, a capillary gas chromatography method for determining pyrethrins in low-level formulations reported coefficients of variation ranging from 1.8% to 4.8%, with an average of 3.3%.

The following interactive data tables summarize the coefficient of variation reported for the analysis of allethrin and related pyrethroids in various studies. This data provides a benchmark for the precision that can be expected in the analytical determination of this compound.

Table 1: Coefficient of Variation for Allethrin Analysis by Gas Chromatography (GC)

AnalyteMatrixAnalytical MethodConcentrationCoefficient of Variation (%)
d-AllethrinCommercial SamplesGC/FID/MS2.10 mg/mL0.133
d-AllethrinCommercial SamplesGC/FID/MS3.00 mg/mL0.035
AllethrinInsecticidal AerosolGC-FIDNot Specified0.13

Table 2: Coefficient of Variation for Pyrethroid Analysis by High-Performance Liquid Chromatography (HPLC)

Analyte(s)MatrixAnalytical MethodCoefficient of Variation (%)
Pyrethrins (including Pyrethrin II)Lemon and ApricotHPLC-MS/MS< 20
Pyrethrins (including Pyrethrin II)Pyrethrum FlowersHPLC-DAD< 14

It is important to note that the coefficient of variation can be influenced by several factors, including the concentration of the analyte, the complexity of the sample matrix, the specific instrumentation used, and the analytical laboratory's proficiency. An interlaboratory study on pyrethroid analysis highlighted that while GC-MS is an effective confirmation tool, analytical conditions can vary between laboratories. nih.gov Generally, a lower concentration of the analyte will result in a higher coefficient of variation.

Structure Activity Relationships Sar of Allethrin Ii and Its Derivatives

Correlations between Molecular Structure and Insecticidal Activity

Allethrin (B1665230) II, like other Type I pyrethroids, functions as a neurotoxin that paralyzes insects before causing death. who.intorst.edu This "knockdown" effect is a hallmark of pyrethroid action and is directly influenced by the molecule's structure. The speed of knockdown and the ultimate lethal dose are dependent on how efficiently the molecule can bind to and modify the function of nerve cell sodium channels. who.int

Allethrin II is an ester formed from an acid portion (a derivative of chrysanthemic acid) and an alcohol portion (allethrolone). who.int Both moieties are crucial for its biological activity.

Acid Moiety : The chrysanthemic acid component, with its characteristic cyclopropane (B1198618) ring, is fundamental to the molecule's insecticidal action. The specific substituents on this ring dictate the molecule's geometry and stability. This compound is derived from pyrethrin II, meaning its acid component is chrysanthemumdicarboxylic acid, which contains a methoxycarbonyl group. This group distinguishes it from Allethrin I. wikipedia.org

Alcohol Moiety : The alcohol component, allethrolone (B1665232), also plays a vital role. The allyl group on the cyclopentenolone ring is a key feature. Metabolism studies on pyrethroids show that the ester linkage is a primary site for detoxification in organisms, where hydrolysis separates the molecule into its less toxic acid and alcohol components. researchgate.net Therefore, the stability of this ester bond, influenced by the structure of both the acid and alcohol, is a determinant of the insecticide's persistence and potency.

The table below summarizes the core components of this compound.

MoietyChemical NameRole in Activity
Acid Chrysanthemumdicarboxylic acidForms the ester, contains the critical cyclopropane ring, and influences binding to the target site.
Alcohol AllethroloneForms the ester and contributes to the overall shape and lipophilicity of the molecule.

The substituents on both the cyclopropane ring of the acid and the side chains of the alcohol are critical in defining the insecticidal profile of this compound. The primary structural difference between Allethrin I and this compound lies in a substituent on the acid moiety's side chain: Allethrin I has a methyl group, whereas this compound has a methyl ester group (-COOCH3). wikipedia.org

Substituents on the cyclopropane ring, such as the gem-dimethyl group, are essential for activity. Research into pyrethroid analogues has consistently shown that modifications at this ring can drastically increase or decrease insecticidal efficacy by altering the molecule's fit within the sodium channel binding pocket. researchgate.netresearchgate.net The isobutenyl side chain on the cyclopropane ring is also a site where modifications can impact photostability and metabolic resistance. epa.gov

Stereochemical Influences on Biological Activity

Allethrin is a chiral molecule, and its insecticidal activity is highly dependent on the specific spatial arrangement of its atoms. herts.ac.uk The presence of three chiral centers in the molecule gives rise to eight possible stereoisomers, each with a potentially different level of biological activity. who.intjascoinc.com

The eight stereoisomers of allethrin result from different configurations at C1 and C3 of the cyclopropane ring and C4 of the allethrolone ring. who.int The insecticidal potency varies dramatically among these isomers. The configuration of the chrysanthemic acid portion is particularly important, with the (1R)-isomers showing significantly higher insecticidal activity than their (1S)-counterparts. who.int

Furthermore, the geometric isomerism (cis/trans) at the cyclopropane ring plays a role, with trans-isomers generally exhibiting greater activity and faster knockdown effects than cis-isomers. researchgate.net The most active single isomer is the [1R, trans; 1S]-isomer, which is marketed as S-Bioallethrin. who.int Commercial products like Bioallethrin (B1148691) are enriched mixtures of the most active isomers. nih.gov

The relative toxicity of different allethrin isomer compositions highlights the profound impact of stereochemistry on biological function.

Product NameIsomer CompositionRelative Insecticidal Activity
Allethrin Racemic mixture of all 8 stereoisomers. who.intBaseline
Bioallethrin Enriched in [1R, trans] isomers, specifically a near 1:1 mix of [1R, trans; 1R] and [1R, trans; 1S]. nih.govMore potent than standard Allethrin.
S-Bioallethrin (Esbioallethrin) The single most active isomer: [1R, trans; 1S]. who.intThe most potent form of allethrin.
d-Allethrin (B1317032) A mixture of four isomers with the [1R] configuration in the acid moiety. who.intIntermediate potency.

This table illustrates the general trend of increasing activity with enrichment of specific stereoisomers.

Studies on aquatic organisms further confirm this differential toxicity. For instance, LC50 values (the concentration lethal to 50% of a test population) for fish can vary significantly between different isomeric mixtures. epa.gov One study noted LC50 values for fish ranging from 2.6 ppb for bioallethrin in coho salmon to 80 ppb for S-bioallethrin in fathead minnows, demonstrating that species sensitivity also interacts with isomeric form. epa.gov

In silico Analysis and Predictive Modeling

Computational methods, or in silico analysis, have been employed to predict the biological interactions of pyrethroids like allethrin. These models use the known molecular structure to forecast how the compound will behave in a biological system. nih.gov

One study used in silico analysis to investigate the structure-activity relationships of allethrin and other pyrethroids in inhibiting human drug transporters. The research revealed that molecular parameters such as molecular weight and lipophilicity (the ability to dissolve in fats) were key predictors of this activity. nih.gov The models successfully predicted the inhibitory potential of other pyrethroids based on these structural characteristics. This type of predictive modeling helps to understand potential off-target effects and contributes to a broader understanding of how the chemical's structure governs its interactions with various proteins, not just its primary target in insects. nih.gov

Predicting Transporter Inhibition Based on Molecular Parameters

The interaction of pyrethroids with drug transporters, which are crucial for detoxification, has been a subject of scientific investigation. While direct studies exclusively on this compound are limited, research on the closely related compound Allethrin (a mixture of stereoisomers of Allethrin I) provides significant insights into how molecular characteristics can predict the inhibition of these transporters. nih.govnih.gov this compound differs from Allethrin I in the substitution on the chrysanthemic acid methyl group, featuring a methyl ester (-COOCH3) instead of a methyl group (-CH3). wikipedia.org This structural difference influences its physicochemical properties and, consequently, its biological interactions.

In silico analysis of various pyrethroids has revealed a correlation between specific molecular parameters and the ability to inhibit drug transporters. nih.govnih.gov Key parameters such as molecular weight and lipophilicity have been identified as significant predictors of transporter inhibition. nih.govnih.gov A study investigating the effects of 14 pyrethroids on human drug transporters found that allethrin and tetramethrin (B1681291) were notable inhibitors of a range of ATP-binding cassette (ABC) and solute carrier (SLC) transporters. nih.govplos.org

The study demonstrated that allethrin significantly inhibited transporters including multidrug resistance-associated protein (MRP) 2, breast cancer resistance protein (BCRP), organic anion transporter polypeptide (OATP) 1B1, organic anion transporter (OAT) 3, multidrug and toxin extrusion transporter (MATE) 1, and organic cation transporter (OCT) 1 and OCT2. nih.govnih.govplos.org The potency of inhibition, represented by IC50 values, varied across the different transporters. For allethrin, the IC50 values ranged from 2.6 μM for the inhibition of OCT1 to 69.4 μM for the inhibition of OAT3. nih.govplos.org

The ranking of transporter inhibition by allethrin, from most to least inhibited, was determined as: OCT1 > OATP1B1 > BCRP > OCT2 > MRP2 > MATE1 > OAT3 > P-glycoprotein (P-gp). plos.org The moderate inhibition of P-gp by allethrin at a concentration of 100 μM was 32.7%. nih.gov In contrast, MRP2 and BCRP activities were more substantially inhibited at the same concentration, with inhibition rates of 83.8% and 83.9%, respectively. nih.gov

These findings led to the development of a predictive model based on molecular parameters. The in silico analysis successfully predicted that the pyrethroids imiprothrin (B1671793) and prallethrin (B1678036) would also exhibit transporter inhibition, a prediction that was confirmed experimentally. nih.govnih.gov This underscores the utility of using molecular parameters to forecast the interaction of pyrethroids like this compound with drug transporters, even in the absence of direct experimental data.

TransporterAllethrin IC50 (μM)Reference
OCT12.6 nih.govplos.org
OATP1B116.5 nih.gov
BCRP42.5 nih.gov
MRP248.2 nih.gov
OAT369.4 nih.gov

Relationships with Metabolism and Degradation Pathways

This compound, like other pyrethroids, is subject to various metabolic and degradation processes in biological systems and the environment. These pathways are crucial for its detoxification and breakdown into less harmful substances. The primary routes of transformation include hydrolysis, oxidation, and photodegradation. who.intnih.govresearchgate.net

In mammals, the metabolism of allethrins proceeds primarily through two major reactions: ester hydrolysis and oxidation. who.int The ester linkage is a key site for metabolic attack, leading to the cleavage of the molecule into its constituent acid and alcohol moieties. who.intnih.gov For allethrin, this results in the formation of chrysanthemic acid (or its derivatives) and allethrolone. who.intnih.gov Following this initial cleavage, further oxidative modifications can occur at several positions on the molecule, including the trans-methyl of the isobutenyl group and the methylene (B1212753) of the allyl group. who.int The major metabolites excreted in urine include chrysanthemum dicarboxylic acid and allethrolone. who.intnih.gov

Microbial degradation plays a significant role in the environmental fate of allethrin. Several microorganisms have been identified that can utilize allethrin as a source of carbon. For instance, the bacterium Acidomonas sp. has been shown to degrade over 70% of allethrin within 72 hours. nih.govresearchgate.net The metabolic pathway in this bacterium involves hydrolysis followed by oxidation and dehydrogenation. nih.govresearchgate.net Key metabolites identified include chrysanthemic acid, allethrolone, cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl), and 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid. nih.govresearchgate.net Similarly, the fungus Fusarium proliferatum is capable of completely degrading allethrin within 144 hours, utilizing it as its sole carbon source. nih.gov

Environmental factors such as sunlight also contribute to the degradation of allethrin. Photodegradation of a thin film of allethrin on a glass surface under a sun lamp resulted in 90% degradation after approximately 8 hours. who.int The primary photoreactions include:

Ester cleavage

Oxidation of the isobutenyl methyl group

Epoxidation at the isobutenyl double bond

Cis/trans-isomerization who.int

Major photodegradation products identified were chrysanthemic acid and derivatives of allethrin, such as the 3-(2-hydroxymethyl) or the 3-(1-epoxy) derivative. who.int

Thermal degradation occurs at high temperatures, with rapid pyrolysis occurring above 400 °C. who.int When heated to 150 °C in air, a portion of allethrin vaporizes unchanged, while the rest undergoes polymerization and decomposition. who.int The main thermal degradation products are trans-chrysanthemic acid and allethrolone. who.int

Degradation PathwayMajor Products/MetabolitesReference
Mammalian MetabolismChrysanthemum dicarboxylic acid, Allethrolone who.intnih.gov
Microbial Degradation (Acidomonas sp.)Chrysanthemic acid, Allethrolone, Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl), 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid nih.govresearchgate.net
PhotodegradationChrysanthemic acid, 3-(2-hydroxymethyl) derivative of allethrin, 3-(1-epoxy) derivative of allethrin who.int
Thermal Degradationtrans-Chrysanthemic acid, Allethrolone who.int

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Allethrin II in biological or environmental samples?

  • Methodological Answer : Thin-layer chromatography (TLC) densitometry with HPTLC validation is a robust approach. Key parameters include linearity ranges (e.g., 40–320 ng/spot for this compound), correlation coefficients (r ≥ 0.998), and precision validation (intra-day RSD ≤ 0.46%, inter-day RSD ≤ 0.61%). Ensure recovery studies (e.g., 99.88% average recovery) to confirm method accuracy .

Q. How can biodegradation pathways for this compound be experimentally optimized?

  • Methodological Answer : Use response surface methodology (RSM) with Central Composite Design (CCD) to model interactive effects of variables like pH, temperature, and culture time. Validate models via ANOVA (e.g., R² = 0.9823, F-value = 143.23) and prioritize strain-specific degradation kinetics (e.g., Fusarium proliferatum CF2) under controlled bioremediation conditions .

Q. What in vitro assays are suitable for assessing this compound’s inhibition of human drug transporters?

  • Methodological Answer : Conduct transporter activity assays (e.g., OATP1B1, OCT1, MATE1) using cell lines (e.g., HEK293) with allethrin concentrations spanning 0.1–100 µM. Normalize data to untreated controls, calculate IC50 values via nonlinear regression, and validate with triplicate experiments (mean ± SEM) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s mutagenic potential be resolved using computational toxicology tools?

  • Methodological Answer : Apply ProTox-II webserver predictions to evaluate endpoints like mutagenicity, nuclear receptor signaling (e.g., Nrf2/ARE, HSE), and stress response pathways. Cross-validate in silico results with Ames test data, prioritizing compounds with discordant predictions (e.g., mutagenic but non-carcinogenic activity) for further in vitro validation .

Q. What experimental design principles mitigate bias in transporter inhibition studies?

  • Methodological Answer : Implement blinded analysis, randomized concentration gradients, and positive/negative controls (e.g., tetramethrin as a comparator). Use standardized cell viability assays (e.g., MTT) to rule out cytotoxicity confounding transporter activity results. Disclose all raw data in supplementary materials for peer scrutiny .

Q. How should researchers address discrepancies between biodegradation model predictions and empirical data?

  • Methodological Answer : Perform sensitivity analysis on RSM-CCD models to identify outlier variables (e.g., pH or temperature thresholds). Recalibrate models using iterative optimization cycles and validate with independent datasets. Report residual plots and lack-of-fit tests to highlight model limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.